(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Description
Cenisertib (AS-703569) is a multi-kinase inhibitor targeting Aurora kinases (Aurora-A/B), ABL1, AKT, STAT5, and FLT3 . Its mechanism involves disrupting cell cycle progression by inhibiting Aurora kinases, which are critical for mitotic spindle formation and chromosomal segregation. Overexpression of these kinases is associated with tumorigenesis, making Cenisertib a candidate for cancer therapy. Preclinical studies demonstrated its efficacy in suppressing tumor growth in pancreatic, breast, colon, ovarian, and lung cancers, as well as leukemia xenograft models . Clinically, Cenisertib has been tested in Phase I trials for solid tumors and hematological malignancies. In acute myeloid leukemia (AML), it achieved a 2.7% complete remission (CR) rate, though adverse events such as neutropenia, infections, and sepsis were common . Its broad kinase inhibition profile, however, may contribute to off-target effects, as observed in plant studies where it non-specifically inhibited FERONIA kinase homologs .
Properties
Key on ui mechanism of action |
R763 is a highly potent and specific inhibitor of Aurora kinase, which has been shown to block proliferation and trigger apoptosis (cell death) in several tumor cell lines including cervical, colon, lung, pancreas and prostate. The over-expression of Aurora kinase can cause cells to rapidly develop an abnormal number of chromosomes. Elevated levels of Aurora kinase are frequently associated with various human cancers and inhibition of this enzyme disrupts cell division and promotes apoptosis. [Rigel Pharmaceuticals Press Release] A probable target for R763 is Aurora kinase A (serine/threonine protein kinase 6). |
|---|---|
CAS No. |
871357-89-0 |
Molecular Formula |
C24H30FN7O |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C24H30FN7O/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30)/t15-,16+,20+,21?/m1/s1 |
InChI Key |
KSOVGRCOLZZTPF-PEVOYICTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3[C@@H]4C[C@H]([C@@H]3C(=O)N)C=C4)F)N5CCN(CC5)C |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C |
Appearance |
Solid powder |
Other CAS No. |
871357-89-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R763; R 763; R-763; AS703569; AS-703569; AS 703569; MSC1992371A; Cenisertib. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cenisertib is synthesized through a multi-step chemical process. The synthesis involves the formation of a bicyclic core structure, followed by the introduction of various functional groups to achieve the final compound. The key steps include:
- Formation of the bicyclic core through a Diels-Alder reaction.
- Introduction of the fluorine atom via electrophilic fluorination.
- Coupling of the core structure with a piperazine derivative through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of Cenisertib involves optimizing the synthetic route to achieve high yield and purity. This includes:
- Scaling up the reaction conditions to industrial reactors.
- Utilizing continuous flow chemistry to enhance reaction efficiency.
- Implementing purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cenisertib undergoes several types of chemical reactions, including:
Oxidation: Cenisertib can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on Cenisertib, altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the core structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products
The major products formed from these reactions include various metabolites and derivatives of Cenisertib, which can have different biological activities and properties .
Scientific Research Applications
Cenisertib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Aurora kinases and their role in cell division.
Biology: Employed in research to understand the mechanisms of cell proliferation and apoptosis.
Medicine: Investigated for its potential use in cancer therapy, particularly in treating solid tumors and leukemia.
Industry: Utilized in the development of new therapeutic agents targeting cell division pathways .
Mechanism of Action
Cenisertib exerts its effects by selectively binding to and inhibiting Aurora kinases A, B, and C. This inhibition disrupts the mitotic spindle activity, blocking cell division and leading to cell death (apoptosis). The compound also inhibits other kinases involved in cell survival and proliferation, such as FLT3, BCR-ABL1, and JAK2 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tozasertib (Merck Sharp & Dohme Corp.)
- Targets : Aurora-A/B .
- CRs observed in leukemia trials, similar to Cenisertib .
- Adverse Events : Neutropenia and herpes zoster reactivation at a maximum tolerated dose (MTD) of 64 mg/m² .
BI-847325 (Boehringer Ingelheim)
- Targets : Aurora kinases and MEK1/2 .
- Clinical Efficacy: 45% stable disease in solid tumors; 1.4% partial response in esophageal squamous cell carcinoma .
- Adverse Events : Gastrointestinal toxicity (vomiting, diarrhea) and hematological effects (neutropenia, thrombocytopenia) .
- Differentiation : Dual inhibition of Aurora and MEK pathways may enhance efficacy in RAS-mutated cancers but increases toxicity risks.
AT9283 (Astex Pharmaceuticals)
- Targets : Aurora-A/B .
- Clinical Efficacy: No CRs or partial responses in AML/myelofibrosis trials; modest activity in solid tumors .
- Adverse Events : Febrile neutropenia and wound infections at MTD of 47 mg/m²/day .
Barasertib (AZD1152)
- Targets : Aurora-B selective inhibitor .
- Clinical Efficacy : Higher CR rates in AML (21.4%) when combined with cytarabine vs. Cenisertib’s 2.7% CR .
- Adverse Events : Similar hematological toxicity profile but better tolerated in combination regimens .
Table 1: Comparative Overview of Aurora Kinase Inhibitors
Specificity and Off-Target Effects
Cenisertib’s multi-kinase activity distinguishes it from selective Aurora inhibitors. While this broad inhibition may enhance efficacy in heterogeneous tumors, it increases off-target risks. For example:
- FERONIA Kinase Inhibition: Cenisertib non-specifically inhibited FER homologs in plants (88% inhibition rate vs. 55% for reversine), suggesting similar promiscuity in human kinases .
- STAT5 and FLT3 Inhibition : Unlike Tozasertib or Barasertib, Cenisertib’s STAT5/FLT3 blockade may benefit FLT3-ITD+ AML but exacerbate toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
